molecular formula C41H49ClN2O9 B580641 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride CAS No. 143482-60-4

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride

Cat. No.: B580641
CAS No.: 143482-60-4
M. Wt: 749.3 g/mol
InChI Key: UDKSNBMNKLDHNK-UHFFFAOYSA-N
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Scientific Research Applications

LOE 908 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

LOE 908 hydrochloride is a broad-spectrum cation channel blocker . It inhibits several cation channels, including store-operated calcium channels (SOCs), voltage-operated calcium channels (VOCs), non-selective cation channels (NSCCs), AMPA, NMDA, Na+ and K+ channels . These channels play crucial roles in various physiological processes, including neuronal signaling and muscle contraction.

Mode of Action

LOE 908 hydrochloride interacts with its targets by blocking the cation channels. This blocking action inhibits the flow of cations, such as calcium ions, through these channels . The inhibition of these channels disrupts the normal flow of ions across the cell membrane, affecting the electrical potential of the cells and thus influencing cellular functions .

Biochemical Pathways

The primary biochemical pathway affected by LOE 908 hydrochloride is the calcium signaling pathway. By blocking the cation channels, LOE 908 hydrochloride inhibits the influx of calcium ions into the cell . This action disrupts the normal functioning of the calcium signaling pathway, which plays a crucial role in various cellular processes, including muscle contraction, neuronal signaling, and cell growth .

Result of Action

The primary result of LOE 908 hydrochloride’s action is neuroprotection . By blocking cation channels, it reduces the influx of calcium ions into neurons, which can prevent neuronal damage caused by calcium overload . It has been shown to reduce cortical infarct size and improve neurological outcome following middle cerebral artery occlusion .

Safety and Hazards

LOE 908 hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Preparation Methods

The synthesis of LOE 908 hydrochloride involves multiple steps, starting with the preparation of the isoquinolineacetamide core. The synthetic route typically includes the following steps:

    Formation of Isoquinolineacetamide Core: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide.

    Formation of the Final Compound: The final compound is obtained by coupling the isoquinolineacetamide core with 2-(2,3,4-trimethoxyphenyl)ethyl groups under specific reaction conditions.

Chemical Reactions Analysis

LOE 908 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions can occur at the methoxy groups, where they can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

LOE 908 hydrochloride is unique due to its broad-spectrum cation channel blocking activity. Similar compounds include:

Compared to these compounds, LOE 908 hydrochloride has a broader range of cation channel inhibition, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H48N2O9.ClH/c1-45-31-16-14-27(37(49-5)39(31)51-7)19-22-43(23-20-28-15-17-32(46-2)40(52-8)38(28)50-6)41(44)35(26-12-10-9-11-13-26)36-30-25-34(48-4)33(47-3)24-29(30)18-21-42-36;/h9-17,24-25,35H,18-23H2,1-8H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKSNBMNKLDHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCN(CCC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(C3=CC=CC=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H49ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046305
Record name Pinokalant hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143482-60-4
Record name Pinokalant hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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